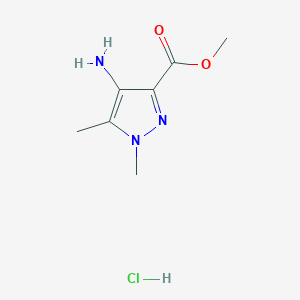
(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 3, a chlorine atom at position 4, and an acetic acid moiety attached to the pyrazole ring. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors such as hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Amination: The amino group at position 3 is introduced via nucleophilic substitution reactions using amines or ammonia.
Acetic Acid Attachment: The acetic acid moiety is attached through esterification or amidation reactions.
Formation of Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or reduce the pyrazole ring to a pyrazoline ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide, alcohols, or thiols in the presence of a base or catalyst.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Pyrazoline derivatives or dechlorinated compounds.
Substitution Products: Hydroxyl, alkoxy, or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride: Similar structure but with different substituents, leading to variations in reactivity and biological activity.
(3,5-Dichloro-1H-pyrazol-1-yl)acetic acid: Lacks the amino group, resulting in different chemical and biological properties.
Uniqueness:
- The presence of both an amino group and a chlorine atom on the pyrazole ring, along with the acetic acid moiety, gives (3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride unique reactivity and potential for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2.2ClH/c6-3-1-9(2-4(10)11)8-5(3)7;;/h1H,2H2,(H2,7,8)(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEHQPQKBFRWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride](/img/structure/B7982222.png)
![1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride](/img/structure/B7982232.png)
![3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride](/img/structure/B7982238.png)

![1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B7982257.png)

![1-[4-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B7982268.png)


![[1-(4-Morpholin-4-ylphenyl)ethyl]amine](/img/structure/B7982300.png)
![3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B7982310.png)
